N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
描述
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-16-6-4-7-20-21(16)25-23(31-20)27(12-5-11-26-13-10-24-15-26)22(28)17-8-9-18(29-2)19(14-17)30-3;/h4,6-10,13-15H,5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNNGJQRWPTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that incorporates various pharmacologically significant moieties, including imidazole and benzothiazole. This article delves into its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that may enhance its biological activity. The molecular formula is with a molecular weight of approximately 488.99 g/mol. Its structure includes:
- Imidazole ring : Known for its role in many biological processes.
- Benzothiazole moiety : Often associated with various pharmacological activities.
- Benzamide backbone : Contributes to the compound's stability and interaction with biological targets.
Antifungal Activity
Research indicates that compounds containing imidazole and benzothiazole structures exhibit significant antifungal properties. For instance, studies have shown that similar imidazole derivatives possess potent activity against Candida species. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, highlighting their efficacy against fluconazole-resistant strains of Candida albicans and Candida tropicalis .
Antimicrobial Properties
Imidazole derivatives are also known for their broad-spectrum antimicrobial activities. In vitro studies have demonstrated that related compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often measured using the disc diffusion method, where the diameter of the inhibition zone provides insight into the compound's effectiveness .
The precise mechanism of action for N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride remains under investigation. However, it is hypothesized that it may interact with specific molecular targets, including:
- Enzymes or receptors sensitive to imidazole or benzothiazole : These interactions could modulate key signaling pathways related to inflammation and cell proliferation.
- Oxidative stress pathways : The compound may exert protective effects against oxidative damage in cells .
Research Findings
A summary of relevant studies is presented in the following table:
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole-containing compounds:
- Case Study on Antifungal Efficacy : A series of imidazole derivatives were synthesized and tested for their antifungal properties against clinical isolates. Results indicated that modifications in the side chains significantly influenced activity levels.
- Antibacterial Investigation : In another study, derivatives were evaluated for their effectiveness against multi-drug resistant bacterial strains, showcasing promising results that warrant further exploration.
常见问题
Q. What are the key synthetic steps for preparing N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
- Methodology : The synthesis typically involves sequential amide coupling and functional group modifications. First, the benzo[d]thiazol-2-amine core is prepared, followed by alkylation with 3-(1H-imidazol-1-yl)propyl chloride. The dimethoxybenzamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt). Final purification employs column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying proton environments and carbon frameworks, particularly imidazole and thiazole ring systems. Infrared (IR) spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and methoxy groups (~2850 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while HPLC (≥98% purity) ensures absence of synthetic byproducts .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology : Use fume hoods for synthesis steps to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight glass containers at 2–8°C, away from light and moisture. Emergency procedures include rinsing eyes with water (15+ minutes) and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodology : Optimize solvent polarity (e.g., DMF for amide coupling) and temperature control (50–60°C for imidazole alkylation). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Use Schlenk techniques under nitrogen to prevent moisture-sensitive intermediates from degrading. Monitor reaction progress via TLC (silica GF₂₅₄, UV visualization) and isolate intermediates via flash chromatography .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodology : Perform comparative assays under standardized conditions (e.g., IC₅₀ in enzyme inhibition studies). Use molecular docking to assess binding affinity variations caused by substituents (e.g., methoxy vs. nitro groups). Validate findings with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions. Cross-reference cytotoxicity data (e.g., MTT assays on HEK-293 vs. cancer cell lines) to differentiate target-specific effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology : Employ target-based approaches: screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. Use CRISPR-Cas9 gene knockout models to confirm pathway involvement. For receptor interactions, conduct radioligand binding assays (e.g., ³H-labeled antagonists). Pair these with transcriptomic profiling (RNA-seq) to map downstream signaling cascades .
Q. How does the crystal packing and hydrogen-bonding network influence the compound’s stability?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as N–H⋯N hydrogen bonds between imidazole and thiazole moieties. Analyze thermal stability via DSC (Differential Scanning Calorimetry) to correlate melting points with packing efficiency. Computational modeling (Mercury Software) visualizes π-π stacking and van der Waals contacts contributing to crystalline lattice energy .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in derivatives?
- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess conformational flexibility in biological environments. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?
- Methodology : Re-evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis) to assess bioavailability differences. Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use orthotopic xenograft models to better mimic human tumor microenvironments. Validate findings with immunohistochemistry (IHC) to correlate drug exposure with biomarker modulation .
Q. What experimental approaches can clarify conflicting reports on the compound’s enzyme inhibition potency?
- Methodology :
Standardize assay conditions (pH, ionic strength, cofactors) using recombinant enzymes. Employ Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (kₐ, kₒff). Compare results with fluorescent probe-based assays (e.g., ADP-Glo™ for kinases). Use negative controls (e.g., enzyme-free wells) to rule out nonspecific interactions .
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